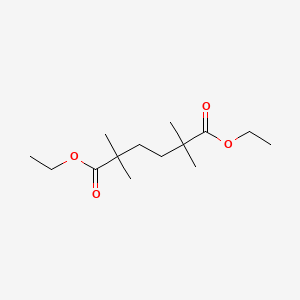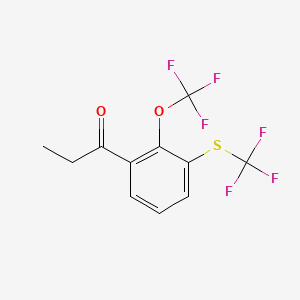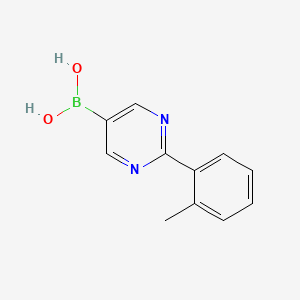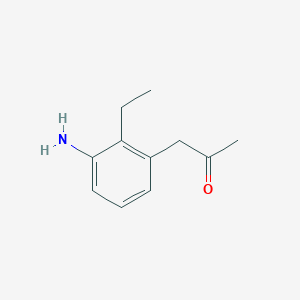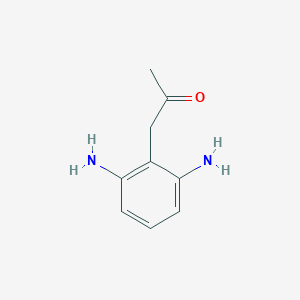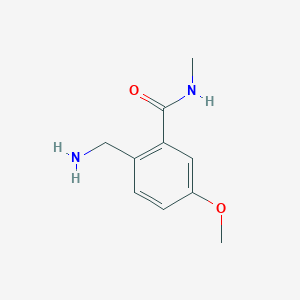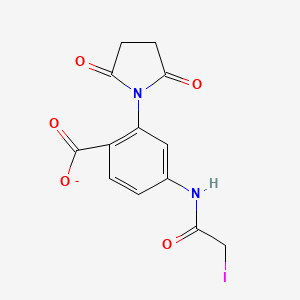
2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate is a synthetic organic compound known for its unique chemical structure and reactivity This compound is characterized by the presence of a pyrrolidinone ring and an iodoacetamide group attached to a benzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-lactam.
Introduction of the Iodoacetamide Group: The iodoacetamide group is introduced via a nucleophilic substitution reaction, where an amine group reacts with iodoacetic acid or its derivatives.
Attachment to the Benzoate Moiety: The final step involves the esterification of the pyrrolidinone-iodoacetamide intermediate with a benzoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the iodoacetamide group to an amine or other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH₂) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new substituted derivatives with varied functional groups.
科学研究应用
2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays and as a probe for studying protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate involves its interaction with specific molecular targets. The iodoacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. This covalent modification can affect various cellular pathways and biological processes.
相似化合物的比较
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: Similar in structure but lack the iodoacetamide group.
Iodoacetamide: Contains the iodoacetamide group but lacks the pyrrolidinone and benzoate moieties.
Benzoate Esters: Similar benzoate structure but with different functional groups.
Uniqueness
2-(2,5-Dioxopyrrolidin-1-yl)-4-(2-iodoacetamido)benzoate is unique due to the combination of the pyrrolidinone ring, iodoacetamide group, and benzoate moiety. This unique structure imparts specific reactivity and biological activity, making it valuable for targeted applications in research and industry.
属性
分子式 |
C13H10IN2O5- |
|---|---|
分子量 |
401.13 g/mol |
IUPAC 名称 |
2-(2,5-dioxopyrrolidin-1-yl)-4-[(2-iodoacetyl)amino]benzoate |
InChI |
InChI=1S/C13H11IN2O5/c14-6-10(17)15-7-1-2-8(13(20)21)9(5-7)16-11(18)3-4-12(16)19/h1-2,5H,3-4,6H2,(H,15,17)(H,20,21)/p-1 |
InChI 键 |
LNUWOJBBTDACSD-UHFFFAOYSA-M |
规范 SMILES |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)NC(=O)CI)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


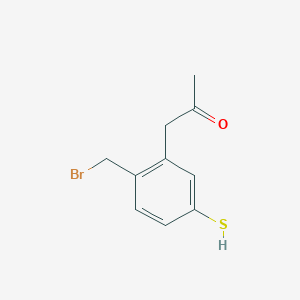
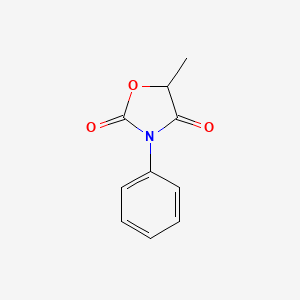
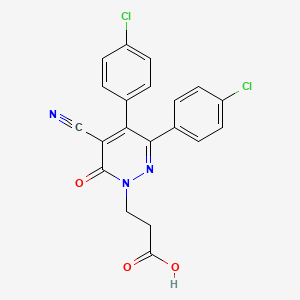

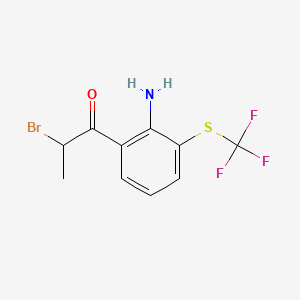
![2-{[(2-Butyloctyl)oxy]methyl}oxirane](/img/structure/B14068971.png)
